2,3-Dichloro-4-nitroanisole
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Overview
Description
2,3-Dichloro-4-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitroanisole typically involves the nitration of 2,3-dichloroanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of 2,3-dichloro-4-hydroxyanisole or 2,3-dichloro-4-aminoanisole.
Reduction: Formation of 2,3-dichloro-4-aminoanisole.
Oxidation: Formation of 2,3-dichloro-4-nitrobenzoic acid.
Scientific Research Applications
2,3-Dichloro-4-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its potential as a precursor for the synthesis of biologically active molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group influence the compound’s reactivity and interaction with enzymes and other proteins, affecting its overall activity in biological systems .
Comparison with Similar Compounds
- 2,4-Dichloro-4-nitroanisole
- 2,6-Dichloro-4-nitroanisole
- 2,3-Dichloro-4-hydroxyanisole
- 2,3-Dichloro-4-aminoanisole
Comparison: 2,3-Dichloro-4-nitroanisole is unique due to the specific positions of the chlorine and nitro groups on the benzene ring, which confer distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dichloro-1-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWUMFLJRZJKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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